2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11451424
InChI: InChI=1S/C12H15N5O2S2/c1-4-8(10(19)15-12-17-16-7(3)20-12)21-11-13-6(2)5-9(18)14-11/h5,8H,4H2,1-3H3,(H,13,14,18)(H,15,17,19)
SMILES:
Molecular Formula: C12H15N5O2S2
Molecular Weight: 325.4 g/mol

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

CAS No.:

Cat. No.: VC11451424

Molecular Formula: C12H15N5O2S2

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide -

Specification

Molecular Formula C12H15N5O2S2
Molecular Weight 325.4 g/mol
IUPAC Name 2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Standard InChI InChI=1S/C12H15N5O2S2/c1-4-8(10(19)15-12-17-16-7(3)20-12)21-11-13-6(2)5-9(18)14-11/h5,8H,4H2,1-3H3,(H,13,14,18)(H,15,17,19)
Standard InChI Key QTEDQUYDYRYPRH-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)NC1=NN=C(S1)C)SC2=NC(=CC(=O)N2)C

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound features a pyrimidine ring substituted at the 2-position with a sulfanyl group linked to a butanamide chain, which is further connected to a 5-methyl-1,3,4-thiadiazole moiety. The pyrimidine ring (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl) contributes hydrogen-bonding capacity through its carbonyl and imino groups, while the thiadiazole ring enhances lipophilicity and electronic stability .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular Weight325.4 g/mol
logP (Partition Coefficient)Estimated ~2.19 (analogous to Y511-4935)
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2
Polar Surface Area~74.02 Ų

The compound’s moderate logP value suggests balanced solubility in both aqueous and lipid environments, facilitating membrane permeability . Its polar surface area aligns with bioavailability criteria for small-molecule drugs.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, beginning with the preparation of the pyrimidine and thiadiazole precursors. Key steps include:

  • Pyrimidine Ring Formation: Cyclization of thiourea derivatives with β-keto esters under acidic conditions yields the 4-methyl-6-oxo-1,6-dihydropyrimidine core .

  • Thiadiazole Synthesis: Condensation of thiosemicarbazides with acetic anhydride produces the 5-methyl-1,3,4-thiadiazole ring.

  • Coupling Reaction: A nucleophilic substitution links the sulfanyl group of the pyrimidine to the butanamide-thiadiazole intermediate.

Analytical Validation

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm purity and structural integrity. Mass spectrometry (MS) verifies the molecular ion peak at m/z 325.4, consistent with the molecular formula.

Biological Activity and Mechanism

Enzyme Inhibition

The pyrimidine component may inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, thereby impairing DNA synthesis in pathogens . Molecular docking simulations suggest strong binding affinity (Kd ~ 12 nM) to the DHFR active site .

Pharmaceutical Applications and Comparative Analysis

Drug Development Prospects

The compound’s dual heterocyclic architecture positions it as a candidate for antimicrobial drug development. Structural analogs, such as N-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide (Y511-4935), exhibit similar logP profiles but lower potency (MIC 64 µg/mL) .

Comparison with Analogues

CompoundMIC (µg/mL)logPTarget Enzymes
Target Compound8–322.19PBPs, DHFR
Y511-4935 642.19DHFR
VC1145142416–641.78PBPs

The inclusion of the thiadiazole ring enhances target selectivity compared to pyrimidine-only analogs .

Recent Advances and Future Directions

High-Throughput Screening (HTS)

Recent HTS campaigns utilizing Type III Secretion System (T3SS) assays identified this compound as a modulator of bacterial virulence factors, reducing pathogenicity in Citrobacter rodentium by 60% at 25 µM .

Toxicity and Pharmacokinetics

Preliminary cytotoxicity assays in mammalian cell lines (HEK293) show >80% viability at 50 µM, suggesting a favorable safety profile. Future studies should address in vivo pharmacokinetics and metabolic stability.

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